molecular formula C7H9NOS B8774399 4-Isopropylthiazole-5-carbaldehyde CAS No. 261710-80-9

4-Isopropylthiazole-5-carbaldehyde

Cat. No. B8774399
M. Wt: 155.22 g/mol
InChI Key: CUMFTMHDINTVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06515124B2

Procedure details

Portions of manganese dioxide (330 mg, 3.8 mmol) were added to a stirred solution of 4-(1-methylethyl)thiazole-5-methanol (Example 26; 330 mg, 2.1 mmol) in acetonitrile (10 mL) at hourly intervals for 4 h. One h after the last addition, the reaction mixture was filtered through Celite® and evaporated to dryness to give 4-(1-methylethyl)thiazole-5-carboxaldehyde (360 mg, 110% of the theoretical amount). Examination of the product by NMR indicated the presence of acetonitrile. This material was used with further purification in subsequent transformations.
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
330 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]1[N:5]=[CH:6][S:7][C:8]=1[CH2:9][OH:10])[CH3:3]>C(#N)C.[O-2].[O-2].[Mn+4]>[CH3:1][CH:2]([C:4]1[N:5]=[CH:6][S:7][C:8]=1[CH:9]=[O:10])[CH3:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
330 mg
Type
reactant
Smiles
CC(C)C=1N=CSC1CO
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
330 mg
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
One h after the last addition
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite®
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CC(C)C=1N=CSC1C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.